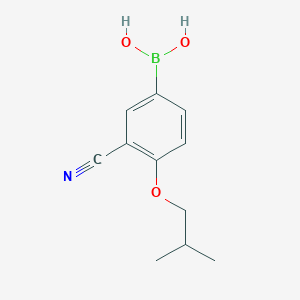

(3-氰基-4-异丁氧基苯基)硼酸

描述

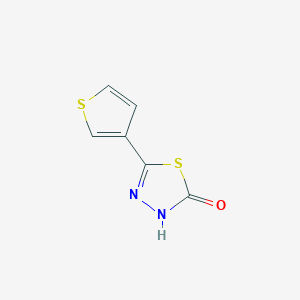

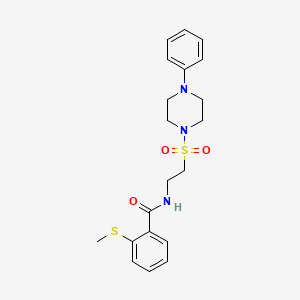

“(3-Cyano-4-isobutoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It has an average mass of 219.045 Da and a monoisotopic mass of 219.106674 Da . It is used as an intermediate in the synthesis of various compounds .

Molecular Structure Analysis

The InChI code for “(3-Cyano-4-isobutoxyphenyl)boronic acid” is 1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

“(3-Cyano-4-isobutoxyphenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions . In one example, it was used as a reactant in the synthesis of 3-cyano aryl/heteroaryl derivatives .科学研究应用

硼酸在化学和医学中的应用

硼酸,包括(3-氰基-4-异丁氧基苯基)硼酸等衍生物,在有机化学中发挥着多功能的作用,包括在有机反应、分子识别和组装中的应用。在医学中,它在催化方面变得很重要,特别是在对映选择性反应中。例如,手性硼酸可以高度对映选择性地催化羟胺酸与醌亚胺缩酮的 aza-迈克尔加成反应,从而形成功能化的环己烷 (Hashimoto, Gálvez, & Maruoka, 2015)。

硼酸在传感应用中的应用

硼酸越来越多地用于各种传感应用中。它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在均相分析和非均相检测中都很有用。它们与二醇的关键相互作用也扩展了它们在生物标记、蛋白质操作和修饰、分离以及治疗剂开发中的应用 (Lacina, Skládal, & James, 2014)。

荧光化学传感器

硼酸与二醇形成环状结构的能力被用于开发荧光传感器。这些传感器可以探测碳水化合物和生物活性物质,使其在疾病预防、诊断和治疗中非常重要。硼酸传感器的荧光特性各不相同,包括强度、激发、发射波长和量子产率的变化 (Huang et al., 2012)。

硼酸在聚合物科学中的应用

含硼酸的聚合物已在生物医学应用中得到广泛应用,例如治疗 HIV、肥胖症、糖尿病和癌症。这些聚合物因其独特的反应性、溶解性和响应性而具有价值,并且它们在其他生物医学应用中具有进一步应用的潜力 (Cambre & Sumerlin, 2011)。

硼酸催化

硼酸不仅可用作试剂,还可用作有机反应中的催化剂。它们可以活化羟基官能团,从而在温和的条件下形成有用的产物。这种催化活化促进了各种有机反应,例如酰胺形成、环加成反应和 Friedel-Crafts 型反应,突出了硼酸在化学合成中的多功能性 (Hall, 2019)。

在有机合成中的应用

硼酸在某些有机化合物的合成中起着至关重要的作用。例如,它们用于铑或钯催化的硼酸与邻苯二甲醛腈的加成反应,然后进行内酯化反应,以合成 3-取代的邻苯二甲酰亚胺。这一过程展示了硼酸在创建复杂有机结构中的用途 (Lv et al., 2011)。

MALDI MS 中的分子识别

硼酸可以合成为质谱中使用的典型基质的类似物,例如 α-氰基-4-羟基肉桂酸。这些具有硼酸的反应性基质具有分子识别特性,能够检测通常的基质无法检测到的特定化合物,例如邻二醇和 α-羟基酸 (Monopoli et al., 2014)。

安全和危害

未来方向

Boronic acids, including “(3-Cyano-4-isobutoxyphenyl)boronic acid”, have potential for diverse applications in research. They are increasingly utilized in areas such as sensing applications, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely continue to explore these and other potential applications of boronic acids.

属性

IUPAC Name |

[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLYHURWZGCNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyano-4-isobutoxyphenyl)boronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

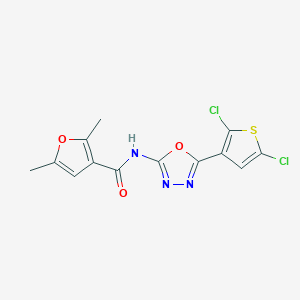

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

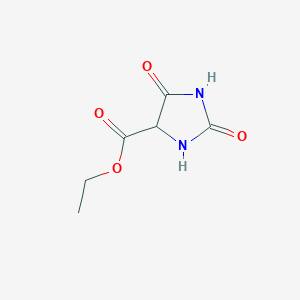

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

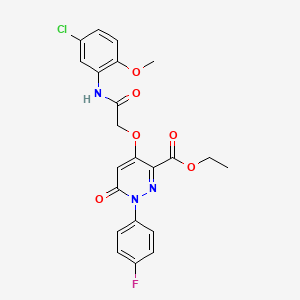

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)